molecular formula C36H53N2O11P B13778144 Einecs 273-657-6 CAS No. 68991-93-5

Einecs 273-657-6

Cat. No.: B13778144
CAS No.: 68991-93-5
M. Wt: 720.8 g/mol
InChI Key: GDHFONOAOFSWQN-UHFFFAOYSA-N
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Description

Einecs 273-657-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 273-657-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

Einecs 273-657-6 has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of Einecs 273-657-6 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary based on the context in which the compound is used. For instance, in a biological setting, it may interact with cellular components to exert its effects .

Comparison with Similar Compounds

Einecs 273-657-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or functional groups but can differ in their specific properties and applications. Some similar compounds include:

Conclusion

This compound is a significant compound with various applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in leveraging its potential in different fields.

Properties

CAS No.

68991-93-5

Molecular Formula

C36H53N2O11P

Molecular Weight

720.8 g/mol

IUPAC Name

2-amino-2-methylpropane-1,3-diol;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate

InChI

InChI=1S/C28H31O7P.2C4H11NO2/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;2*1-4(5,2-6)3-7/h7-16,29H,1-6H3,(H2,31,32,33);2*6-7H,2-3,5H2,1H3

InChI Key

GDHFONOAOFSWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.CC(CO)(CO)N.CC(CO)(CO)N

Origin of Product

United States

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